molecular formula C11H10OS B1363729 2-(4-Methoxyphenyl)thiophene CAS No. 42545-43-7

2-(4-Methoxyphenyl)thiophene

Cat. No.: B1363729
CAS No.: 42545-43-7
M. Wt: 190.26 g/mol
InChI Key: TWKDIVDAGCWHES-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)thiophene is an organic compound with the molecular formula C11H10OS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring, making it a significant molecule in various fields of research and industry .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)thiophene plays a significant role in various biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been studied for its anti-inflammatory and antioxidant activities. It interacts with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory and oxidative stress-related conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects. Furthermore, this compound has been observed to influence gene expression related to antioxidant defense mechanisms, enhancing the cellular capacity to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, it activates antioxidant response elements in the genome, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions underscore the compound’s potential as a modulator of inflammatory and oxidative stress pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in the formation of metabolites with potentially different biological activities . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained anti-inflammatory and antioxidant effects, although the extent of these effects may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial anti-inflammatory and antioxidant effects without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites formed during this process can exhibit different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is transported across cell membranes by organic anion-transporting polypeptides and other transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function . Additionally, this compound can accumulate in the endoplasmic reticulum, where it modulates the activity of enzymes involved in lipid metabolism and protein folding . These subcellular localizations are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction between 4-methoxybenzaldehyde and thiophene-2-carboxylic acid in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyphenyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and contributes to its potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKDIVDAGCWHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377731
Record name 2-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42545-43-7
Record name 2-(4-Methoxyphenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42545-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

23.30 g of thiophene (0.277 mole) and 140 ml of dry THF were introduced into a 500 ml three-necked round bottom flask placed under nitrogen; after cooling to -20° C., 160 ml of butyllithium (46 M/1 in hexane) were run in slowly; the temperature was allowed to return to 0° C.; time 2 hours 30 min. 34.6 g (0.254 M) of ZnCl2 and 275 ml of dry THF were charged under nitrogen into a one-liter three-necked vessel with mechanical stirring. After allowing to dissolve, the above solution was run in over 30 min; the reaction was slightly exothermic. 20 ml of THF were added again for rinsing. 0.3907 g (6.80 ×10-4 mole) of Pd(DBA)2, 0.714 g (2.72 ×103 mole) of TPP and 220 ml of dry THF were charged into a 2 liter three-necked vessel placed under nitrogen; after allowing to react (10 min), 45.9 g (0.245 mole) of para-bromoanisole were added and the above solution was run in at normal temperature; heating under reflux was carried out for 16 hours. After allowing to cool, water was added and the mixture was extracted with ethyl acetate; the material was washed with water, dried over MgSO4 and was evaporated down; a solid was recovered. 27.3 g of a solid were obtained by recrystallization (melting point: 111° C.) (2-paramethoxyphenylthiophene).
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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23.3 g
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Reaction Step Two
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Quantity
140 mL
Type
reactant
Reaction Step Two
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160 mL
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reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
45.9 g
Type
reactant
Reaction Step Five
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Quantity
275 mL
Type
reactant
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Quantity
34.6 g
Type
catalyst
Reaction Step Six
Name
Quantity
220 mL
Type
reactant
Reaction Step Seven
Quantity
0.3907 g
Type
catalyst
Reaction Step Seven
Name
Yield
58.6%

Synthesis routes and methods II

Procedure details

p-Bromoanisole and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give 2-(4-methoxyphenyl)thiophene as a pale yellow solid. APCI-Mass m/Z 191 (M+H).
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 2-(4-methoxyphenyl)thiophene unit in MMR-2 contribute to its performance in a DSSC?

A1: The this compound unit in MMR-2 acts as an "antenna" within the ancillary ligand attached to the Ruthenium metal center. This unit plays a crucial role in light harvesting for the DSSC. Here's how:

  1. Electron Donating Effect: The methoxy group (-OCH3) on the phenyl ring is electron-donating. This characteristic enhances the electron density within the conjugated system of the ancillary ligand, leading to a red-shift in the absorption spectrum. This shift allows the complex to absorb light from a broader range of wavelengths, increasing the potential for light harvesting [].
  2. Extended Conjugation: The presence of the phenyl ring extends the conjugated system of the ancillary ligand. This extension further contributes to the red-shift in the absorption spectrum and enhances the molar extinction coefficient, meaning the complex can absorb more light at a given wavelength [].
  3. Reduced Dye Aggregation: The larger size of the this compound unit, compared to the 2-(methylthio)thiophene unit in MMR-1, likely creates steric hindrance between adjacent dye molecules on the TiO2 surface. This hindrance minimizes dye aggregation, which can lead to energy losses and reduced DSSC efficiency. The lower aggregation is supported by the higher open-circuit voltage (VOC) observed for MMR-2 compared to MMR-1 [].

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